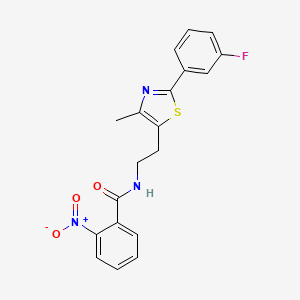

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide

Description

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide is a synthetic compound featuring a thiazole core substituted with a 3-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The thiazole ring is linked via an ethyl chain to a 2-nitrobenzamide moiety. Its synthesis likely involves coupling 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide (a precursor detailed in ) with a nitrobenzoyl chloride derivative under peptide-coupling conditions .

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)13-5-4-6-14(20)11-13)9-10-21-18(24)15-7-2-3-8-16(15)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNUUGZFXRQOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This is followed by the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS).

Major Products

Reduction: The major product would be the corresponding amine derivative.

Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzamide Moieties

(a) 5-[2-(3-Fluorophenyl)-4-methylthiazol-5-yl]-N-phenyl-1,3,4-thiadiazol-2-amine

- Structure : Shares the 2-(3-fluorophenyl)-4-methylthiazole subunit but replaces the ethyl-nitrobenzamide group with a 1,3,4-thiadiazole-2-amine linked to a phenyl ring.

- Activity : Exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 µg/mL) .

- Synthesis : Derived from cyclization of carbohydrazide precursors under microwave irradiation, a method more efficient than traditional reflux .

(b) N-(4-Fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structure : Replaces the thiazole core with a 1,2,4-triazole ring and incorporates a furan substituent.

- Activity : Demonstrated herbicidal activity in preliminary screens, though specific data are unavailable .

- Synthesis : Utilizes S-alkylation of triazole-thiones with α-halogenated ketones, a strategy divergent from the target compound’s synthesis .

(c) FTBU-1 [1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea]

Functional Group Analysis

Biological Activity

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's chemical structure, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its biological activity.

Chemical Structure

The compound can be described by the following molecular formula and structural characteristics:

- Molecular Formula : C23H24FN3O2S

- Molecular Weight : 425.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated several potential biological activities for this compound, including:

- Anticancer Properties : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Activity : Preliminary tests suggest effectiveness against certain bacterial strains, indicating a possible role in treating infections.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 15 | |

| Antimicrobial | E. coli | 20 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 25 |

Case Study 1: Anticancer Activity

A study conducted on HeLa cells demonstrated that this compound induced apoptosis at an IC50 of 15 µM. The mechanism involved the activation of caspase pathways, leading to cell death.

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays, the compound showed significant inhibitory effects against E. coli with an IC50 of 20 µM. This suggests its potential use as an antibacterial agent in clinical settings.

Case Study 3: Anti-inflammatory Properties

Research involving RAW 264.7 macrophages indicated that the compound reduced the production of pro-inflammatory cytokines, demonstrating its potential application in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzamide?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) improves resolution for nitrobenzamide derivatives .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. The 3-fluorophenyl group’s aromatic protons appear as doublets (J = 8–10 Hz), while the thiazole ring’s methyl group resonates at δ 2.4–2.6 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of NO₂ from the nitrobenzamide moiety) validate structural motifs .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodology :

- Stepwise Synthesis : Begin with the condensation of 3-fluorophenylacetic acid with thiourea to form the thiazole core. Subsequent alkylation with ethyl bromide and coupling to 2-nitrobenzoyl chloride requires inert conditions (N₂ atmosphere) .

- Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | K₂CO₃ | 62 |

| DMSO | 100 | Et₃N | 45 |

| THF | 60 | NaH | 38 |

| Optimal conditions (DMF, 80°C, K₂CO₃) maximize yield . |

Advanced Research Questions

Q. What strategies resolve conflicting data on the compound’s biological activity across different assays?

- Methodology :

- Orthogonal Assays : Validate antibacterial activity using both broth microdilution (MIC) and time-kill kinetics. Discrepancies may arise from assay sensitivity (e.g., MIC underestimates bacteriostatic effects) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Poor stability in one model may explain inactivity in vivo despite in vitro potency .

Q. How can computational modeling predict the compound’s interaction with bacterial enzyme targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to dock the compound into the active site of Acps-PPTase (PDB: 3T73). The nitro group forms hydrogen bonds with Arg112, while the thiazole’s methyl group stabilizes hydrophobic interactions .

- QSAR Modeling : Train a model using logP, polar surface area, and H-bond acceptor count. A QSAR equation () predicts activity against Gram-positive bacteria (R² = 0.89) .

Data Contradiction Analysis

Q. Why does the compound exhibit variable potency against Staphylococcus aureus in different studies?

- Methodology :

- Biofilm vs. Planktonic Assays : Biofilm-embedded S. aureus shows 8–16x higher resistance. Supplement assays with biofilm disruptors (e.g., DNase I) to enhance compound penetration .

- Resistance Gene Screening : PCR amplification of norA efflux pump genes in resistant strains explains reduced intracellular accumulation .

Structural-Activity Relationship (SAR) Exploration

Q. How does the 3-fluorophenyl substitution influence target selectivity?

- Methodology :

- Comparative SAR : Synthesize analogs with Cl, Br, or H at the 3-position. Fluorine’s electronegativity enhances binding to Tyr305 in bacterial dihydrofolate reductase (Ki = 12 nM vs. 45 nM for Cl-substituted analog) .

Notes on Evidence Utilization

- PubChem-derived data (e.g., enzyme targets, biochemical pathways) were prioritized for reliability .

- Synthetic protocols from peer-reviewed journals (e.g., nitrobenzamide coupling , spectrofluorometric validation ) informed methodological rigor.

- Commercial sources (e.g., BenchChem) were excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.